3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAATBAQVGHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl acetoacetate, forming a hydrazone intermediate. Subsequent acid- or base-catalyzed cyclization eliminates ethanol and water, yielding the pyrazolone ring. Typical conditions include:
| Parameter | Details |
|---|---|
| Solvent | Ethanol, methanol, or dioxane |
| Catalyst | Piperidine (5–10 mol%) or acetic acid |
| Temperature | Reflux (78–100°C) for 4–8 hours |
| Yield | 65–89% after recrystallization |
For example, a 2022 study achieved an 89% yield by refluxing ethyl acetoacetate (1.3 g, 10 mmol) and 2-fluorophenylhydrazine (1.4 g, 10 mmol) in ethanol with piperidine (0.1 mL) for 6 hours. The crude product was purified via recrystallization from ethanol/water (3:1).
Role of the 2-Fluorophenyl Substituent
The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the hydrazine’s aromatic ring, accelerating hydrazone formation. However, steric hindrance from the fluorine substituent may necessitate prolonged reaction times compared to non-fluorinated analogs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, reducing reaction times from hours to minutes. A 2023 protocol adapted from Royal Society of Chemistry methods achieved full conversion in 15 minutes using a Pd(dba)₂ catalyst:
Optimized Microwave Protocol
-
Reactants : Ethyl acetoacetate (1.3 g, 10 mmol), 2-fluorophenylhydrazine (1.4 g, 10 mmol)
-
Catalyst : Pd(dba)₂ (0.5 equiv.) in dimethyl sulfoxide (DMSO)
-
Conditions : Microwave irradiation at 100°C, 50 W power, 5-minute hold time
-
Yield : 78% after column chromatography (hexane:ethyl acetate, 9:1)
Microwave methods minimize side reactions such as over-cyclization or decomposition, particularly beneficial for heat-sensitive intermediates.
Purification and Characterization
Chromatographic Purification
Crude products often require purification via:
Spectroscopic Validation
Key characterization data for this compound include:
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and microwave-assisted methods:
| Method | Time | Yield | Purity | Energy Efficiency |
|---|---|---|---|---|
| Conventional reflux | 6–8 hrs | 65–89% | >95% | Low |
| Microwave-assisted | 15 min | 70–78% | >98% | High |
Microwave synthesis offers superior energy efficiency and shorter reaction times but requires specialized equipment.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrazolone ring undergoes oxidative aromatization to form fully conjugated pyrazole derivatives. This transformation is critical for enhancing biological activity and electronic properties.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Glacial acetic acid, 85°C, 24 h | 3-Ethyl-1-(2-fluorophenyl)-1H-pyrazol-5-one | 35% | |
| H<sub>2</sub>O<sub>2</sub>/AcOH | Pyrazole derivatives | 70–87% |
Mechanistic Insight : Oxidation proceeds via dehydrogenation of the 4,5-dihydro ring, often catalyzed by acidic conditions. The ketone at C5 remains intact during this process .
Condensation Reactions
The ketone group at C5 participates in Knoevenagel-type condensations with aldehydes to form 4-arylidene derivatives, expanding structural diversity.
Example : Reaction with 4-nitrobenzaldehyde yields a fluorescent 4-(4-nitrophenyl)methylene derivative, characterized by ν(C=O) at 1650 cm<sup>−1</sup> and δ(NH) at 10.5 ppm in <sup>1</sup>H-NMR .
Alkylation and Acylation
The NH group at position 2 undergoes nucleophilic substitution, enabling the introduction of alkyl or acyl moieties.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides | K<sub>2</sub>CO<sub>3</sub>/DMF, RT | N2-Alkylated pyrazolones | 65–80% | |
| Acetyl chloride | Pyridine, 0°C | N2-Acetylated derivatives | 70% |
Key Data : Alkylation with isopropyl bromide produces 3-ethyl-1-(2-fluorophenyl)-2-isopropyl-4,5-dihydro-1H-pyrazol-5-one, confirmed by <sup>1</sup>H-NMR (δ 1.25 ppm, d, 6H).
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles via cyclocondensation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | EtOH, reflux | Pyrazolo-thiazole hybrids | 77% | |
| Hydrazine hydrate | Microwave, Pd catalysis | Pyrrolo[2,3-c]pyrazoles | 34–82% |
Example : Reaction with 2-acetylbenzofuran under Pd catalysis yields a pyrazolo-benzofuran hybrid with λ<sub>max</sub> at 290 nm (UV-Vis) .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group undergoes selective substitution under directed metallation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | 3-Ethyl-1-(2-fluoro-4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one | 45% |
Regioselectivity : Nitration occurs at the para position to fluorine due to its electron-withdrawing effect, confirmed by <sup>19</sup>F-NMR .
Coordination Chemistry
The ketone and NH groups facilitate metal chelation, forming complexes with catalytic or therapeutic applications.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| Cu(OTf)<sub>2</sub> | MeOH, RT | Cu(II)-pyrazolone complex | Antioxidant agents | |
| ZnCl<sub>2</sub> | EtOH, reflux | Zn(II) coordination polymers | NLO materials |
Characterization : Cu(II) complexes show ESR signals at g = 2.12 and IC<sub>50</sub> = 8.2 μM (DPPH assay) .
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity profiles, validated via docking studies and in vitro assays.
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Bioactivity | Reference |
|---|---|---|---|---|
| 4-Nitroarylidene analog | COX-2 (5IKT) | −9.1 | Anti-inflammatory | |
| N2-Acetylated compound | EGFR (1M17) | −8.7 | Anticancer |
Computational Insight : DFT studies reveal electrophilic regions at the ketone and fluorophenyl groups, aligning with experimental IC<sub>50</sub> values .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions, including the formation of the pyrazole ring through condensation reactions. Various methods have been reported, including microwave-assisted synthesis and one-pot reactions that enhance yield and reduce reaction time. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Features |
|---|---|---|---|
| Microwave-assisted synthesis | 54.82 | 2 minutes | Rapid heating, improved yield |
| One-pot reaction | Varies | Varies | Simplified procedure |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Molecular docking studies suggest that it can act as an inhibitor of estrogen receptor alpha (ERα), which plays a critical role in breast cancer progression. The binding affinity of this compound to ERα is comparable to established inhibitors like tamoxifen, with a calculated inhibition constant (Ki) of 16.71 nM .
Case Study: ERα Inhibition
In a study investigating the interaction of this compound with ERα:
- Binding Affinity : -10.61 Kcal/mol
- Key Interactions : The compound interacts with amino acid residues such as Arg394 and Glu353 through van der Waals forces and hydrophobic interactions.
This suggests potential as a therapeutic agent in treating estrogen-dependent cancers.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Potential
Beyond anticancer and antimicrobial effects, the compound's unique structure suggests potential applications in other therapeutic areas, including anti-inflammatory and analgesic properties. Ongoing research is focused on elucidating these effects through both in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on formula C₁₁H₁₁FN₂O.
Key Observations :
- Electron Effects : The 2-fluorophenyl group in the target compound contrasts with electron-donating methoxy (in ) and electron-withdrawing chloro (in ) substituents. Fluorine’s small size and high electronegativity may facilitate stronger hydrogen bonding compared to chlorine .
- Steric Effects : The dimethoxy-phenyl analog introduces steric hindrance, which could limit binding to compact active sites but enhance selectivity.
Crystallographic and Structural Validation
Tools like SHELXL and WinGX are critical for analyzing molecular geometry and packing. For example:
- The chloro analog’s crystal structure (if resolved) would highlight differences in bond angles and intermolecular interactions compared to the fluorinated target.
- Methoxy-substituted analogs may exhibit enhanced crystallinity due to hydrogen-bonding capabilities .
Biological Activity
3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has garnered interest due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and various pharmacological effects of this compound, supported by case studies and detailed research findings.
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions generally include:
- Solvent : Ethanol or methanol
- Temperature : Reflux at approximately 78-80°C
This process leads to the formation of an intermediate that undergoes cyclization to yield the desired pyrazolone structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity to certain biological targets, while the pyrazolone core facilitates interactions with active sites in enzymes. This can result in inhibition of enzyme activity, leading to various biological effects including anti-inflammatory and analgesic properties .
Anti-inflammatory Activity
Research indicates that compounds within the pyrazolone class exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Analgesic Properties
Due to its anti-inflammatory effects, this compound also demonstrates analgesic properties. Experimental models have shown that administration of this compound results in significant pain relief comparable to standard analgesics .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazolone derivatives. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of pyrazolone derivatives:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?
The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. For example:
- Step 1 : Condensation of a fluorophenyl-substituted hydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
- Step 2 : Cyclization under acidic or basic conditions to yield the pyrazolone core. Reaction optimization often involves solvent selection (e.g., ethanol or acetic acid) and temperature control (60–80°C) to improve yields .
Q. How is the structural integrity of this compound validated experimentally?
Key characterization methods include:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and dihedral angles (e.g., C–F bond distance: ~1.35 Å; pyrazolone ring puckering parameters). SHELXL is widely used for refinement, with R-factors typically < 0.06 for high-quality datasets .
- NMR spectroscopy : H and C NMR confirm substituent positions. For example, the 2-fluorophenyl group shows distinct F NMR shifts at ~-110 ppm .
Q. What preliminary biological activities are reported for pyrazolone derivatives?
Pyrazolones exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance:
- Antibacterial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Antioxidant potential : DPPH radical scavenging IC values < 50 µM in derivatives with electron-withdrawing substituents (e.g., -F, -Cl) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for sterically hindered intermediates.
- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction times from hours to minutes .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomers, confirmed via H NMR coupling constants .
Q. How should researchers address contradictions in crystallographic data across studies?
Discrepancies in bond lengths or angles may arise from:
- Data resolution : High-resolution datasets (< 0.8 Å) reduce errors in thermal parameter refinement.
- Software settings : SHELXL’s TWIN and BASF commands correct for twinning or absorption effects. Comparative analysis using WinGX/ORTEP ensures consistency in geometric parameter reporting .
Table 1 : Crystallographic Data Comparison
| Parameter | Study A | Study B | Study C |
|---|---|---|---|
| C–F bond length (Å) | 1.343 | 1.358 | 1.341 |
| Pyrazolone ring puckering | 0.12 Å | 0.15 Å | 0.10 Å |
| R-factor | 0.042 | 0.056 | 0.049 |
Q. What computational strategies support structure-activity relationship (SAR) studies?
Q. How do fluorophenyl substituents influence metabolic stability?
- In vitro assays : Microsomal stability studies (human liver microsomes) show t > 60 min for 2-fluorophenyl derivatives due to reduced CYP3A4-mediated oxidation.
- Isotopic labeling : F-labeled analogs track metabolic pathways via PET imaging .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
